molecular formula C7H4INS B3217091 5-Iodo-1,2-benzothiazole CAS No. 1174534-50-9

5-Iodo-1,2-benzothiazole

Cat. No.: B3217091
CAS No.: 1174534-50-9
M. Wt: 261.08
InChI Key: XIHBDNSAOPGJRF-UHFFFAOYSA-N
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Description

5-Iodo-1,2-benzothiazole is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms within its structure This compound is notable for its iodine substitution at the 5th position of the benzothiazole ring, which imparts unique chemical and physical properties

Biochemical Analysis

Biochemical Properties

5-Iodo-1,2-benzothiazole has been found to interact with various biomolecules. For instance, benzothiazole derivatives have been shown to inhibit BCL-2, a protein that plays a key role in apoptosis

Cellular Effects

For example, certain benzothiazole derivatives have demonstrated antiviral properties , suggesting that this compound may also influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Metabolic Pathways

Benzothiazole derivatives have been shown to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2-benzothiazole typically involves the iodination of 1,2-benzothiazole. One common method includes the reaction of 1,2-benzothiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1,2-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-Iodo-1,2-benzothiazole has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

    2-Iodo-1,3-benzothiazole: Similar in structure but with the iodine atom at a different position, leading to distinct chemical properties.

    5-Bromo-1,2-benzothiazole: Substitution with bromine instead of iodine, resulting in different reactivity and biological activity.

    5-Chloro-1,2-benzothiazole: Chlorine substitution provides unique properties compared to iodine-substituted analogs.

Uniqueness: 5-Iodo-1,2-benzothiazole is unique due to the presence of the iodine atom, which imparts specific electronic and steric effects. These effects can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-iodo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHBDNSAOPGJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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